molecular formula C22H26O2 B12740879 4-(p-Methoxyphenyl)-2-phenylhexahydrochroman CAS No. 82315-13-7

4-(p-Methoxyphenyl)-2-phenylhexahydrochroman

Cat. No.: B12740879
CAS No.: 82315-13-7
M. Wt: 322.4 g/mol
InChI Key: IUUCBDVFJIKBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Methoxyphenyl)-2-phenylhexahydrochroman: is an organic compound that belongs to the class of hexahydrochromans This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a hexahydrochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Methoxyphenyl)-2-phenylhexahydrochroman typically involves the reaction of p-methoxyphenyl derivatives with phenyl derivatives under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where p-methoxyphenylboronic acid is reacted with a phenyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(p-Methoxyphenyl)-2-phenylhexahydrochroman undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated or reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(p-Methoxyphenyl)-2-phenylhexahydrochroman has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(p-Methoxyphenyl)-2-phenylhexahydrochroman involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(p-Methoxyphenyl)-2-phenylhexahydrochroman is unique due to its specific structural features and the presence of both methoxyphenyl and phenyl groups. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities further highlight its uniqueness.

Properties

CAS No.

82315-13-7

Molecular Formula

C22H26O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C22H26O2/c1-23-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)24-21-10-6-5-9-19(20)21/h2-4,7-8,11-14,19-22H,5-6,9-10,15H2,1H3

InChI Key

IUUCBDVFJIKBEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(OC3C2CCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.